

# A Technical Safety and Handling Guide for Methyl 5-oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 5-oxohept-6-enoate	
Cat. No.:	B15478925	Get Quote

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific, official Safety Data Sheet (SDS) for **Methyl 5-oxohept-6-enoate** (CAS No. 34990-33-5) was not publicly available at the time of this writing. The information herein is compiled from publicly accessible chemical data and generalized safety protocols for similar chemical structures. It is not a substitute for a manufacturer-provided SDS and should not be treated as such. All laboratory work should be conducted following a thorough, substance-specific risk assessment and adherence to institutional safety guidelines.

This guide provides an in-depth overview of the known properties of **Methyl 5-oxohept-6-enoate** and outlines standard safety procedures, experimental protocols for hazard determination, and emergency response workflows relevant to its handling in a research and development setting.

## **Chemical and Physical Properties**

**Methyl 5-oxohept-6-enoate** is an organic compound that serves as an intermediate in various synthetic applications.[1] Its structure, containing a methyl ester, a ketone, and a terminal alkene, suggests reactivity typical of these functional groups. The following table summarizes its known quantitative properties.



Property	Value	Reference
CAS Number	34990-33-5	[1]
Molecular Formula	C8H12O3	[1]
Molecular Weight	156.18 g/mol	[1]
Canonical SMILES	COC(=O)CCCC(=O)C=C	[1]
InChI Key	ONGNQDROOOWKJT- UHFFFAOYSA-N	[1]
Exact Mass	156.078644241 g/mol	[1]

## **Hazard Identification and Safety Data**

Due to the absence of a specific SDS, comprehensive toxicological and physical hazard data for **Methyl 5-oxohept-6-enoate** is not available. The table below is structured to reflect the typical data points found in a GHS-compliant SDS. Professionals should seek to establish this data through appropriate experimental testing or validated computational models before large-scale use.



Hazard Category	Data Point	Value	Notes and General Considerations for α,β-Unsaturated Carbonyl Compounds
Acute Toxicity	Oral LD50	Data Not Available	Compounds of this class can vary in toxicity. Experimental determination is required.
Dermal LD50	Data Not Available	Avoid skin contact. Assume moderate toxicity until tested.	
Inhalation LC50	Data Not Available	Handle in a well- ventilated area or chemical fume hood to avoid vapor inhalation.	_
Physical Hazards	Flash Point	Data Not Available	As an organic ester, it is likely combustible.  Determine flash point before heating.
Autoignition Temp.	Data Not Available	_	
Flammability Limits	Data Not Available		
Health Hazards	Skin Corrosion/Irritation	Data Not Available	May cause skin irritation upon prolonged contact.
Eye Damage/Irritation	Data Not Available	May cause serious eye irritation.	
Sensitization	Data Not Available	Some unsaturated carbonyls are sensitizers.	_



			Do not release into
Environmental	Aquatic Toxicity	Data Not Available	the environment.
Hazards			Assume potential for
			aquatic toxicity.

## **Experimental Protocols for Safety Assessment**

To address the data gaps identified above, standardized experimental protocols should be employed. The following methodologies are standard for determining key safety parameters.

3.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is an alternative to the classical LD50 test and aims to determine a substance's toxicity class with the use of fewer animals.

- Principle: The test involves a stepwise procedure where groups of animals (typically female rats) are dosed at one of four fixed dose levels: 5, 50, 300, and 2000 mg/kg body weight.

  The initial dose is selected based on a preliminary sighting study.[2][3]
- Methodology:
  - Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg). The outcome (survival or death) determines the next dose for another animal (either lower or higher).[3]
  - Main Study: Based on the sighting study, a starting dose is selected for a group of five animals of a single sex.
  - Dosing: The substance is administered orally via gavage. Animals are fasted prior to dosing.
  - Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes. Special attention is given in the first 4 hours, and observations continue for a total of 14 days.[2]
  - Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at the fixed dose levels.



#### 3.2. Flash Point Determination - Cleveland Open-Cup Method (ASTM D92)

This protocol determines the lowest temperature at which vapors from the substance will ignite momentarily when an ignition source is passed over it.[4]

- Principle: The sample is heated in an open-cup apparatus at a slow, constant rate. A small test flame is passed across the cup at specified temperature intervals. The flash point is the lowest liquid temperature at which application of the flame causes the vapors to ignite.[4][5]
- Methodology:
  - Apparatus: A Cleveland Open-Cup tester, which consists of a brass test cup, a heating plate, a test flame applicator, and a thermometer, is used.[5]
  - Sample Preparation: The cup is cleaned and filled with the sample to a specified filling mark.
  - Heating: The sample is heated at a rate of 14 to 17°C per minute initially, then slowed to 5 to 6°C per minute as the expected flash point is approached.[5]
  - Ignition Test: The test flame is passed across the top of the cup at regular temperature intervals.
  - Endpoint: The temperature read on the thermometer at the moment a distinct flash appears on the surface of the sample is recorded as the flash point.[4][5]

## **Safety and Handling Procedures**

Given the potential hazards associated with  $\alpha,\beta$ -unsaturated carbonyl compounds, stringent safety measures are required.

#### 4.1. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following represents the minimum recommended protection when handling **Methyl 5-oxohept-6-enoate**.

 Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is a risk.[6][7]

### Foundational & Exploratory



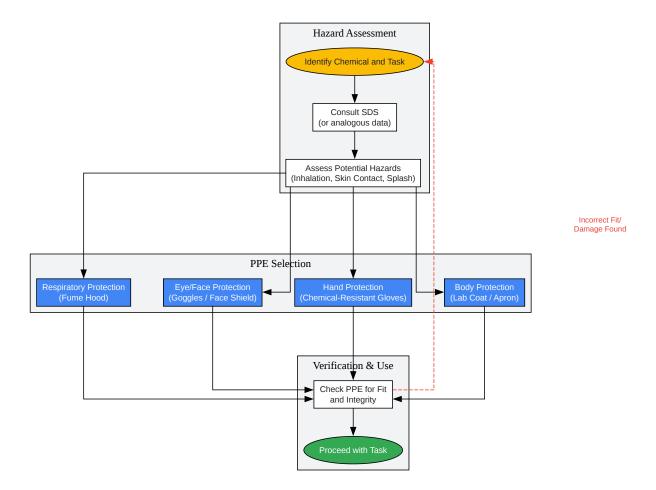


#### • Skin Protection:

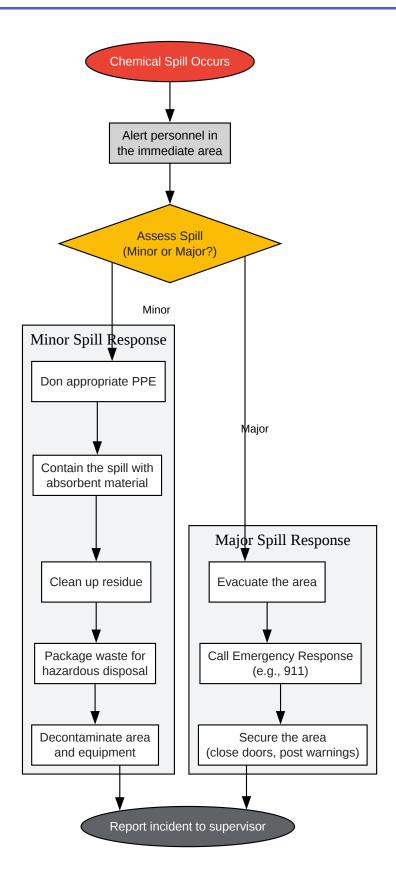
- Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or pinholes before use.[6][7]
- Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls should be used.[8][9]
- Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

The logical workflow for PPE selection is illustrated in the diagram below.









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